{4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone {4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14973007
InChI: InChI=1S/C21H26N6O/c1-15-14-18(19-16(2)24-25(3)20(19)23-15)21(28)27-12-10-26(11-13-27)9-7-17-6-4-5-8-22-17/h4-6,8,14H,7,9-13H2,1-3H3
SMILES:
Molecular Formula: C21H26N6O
Molecular Weight: 378.5 g/mol

{4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

CAS No.:

Cat. No.: VC14973007

Molecular Formula: C21H26N6O

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

{4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone -

Specification

Molecular Formula C21H26N6O
Molecular Weight 378.5 g/mol
IUPAC Name [4-(2-pyridin-2-ylethyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone
Standard InChI InChI=1S/C21H26N6O/c1-15-14-18(19-16(2)24-25(3)20(19)23-15)21(28)27-12-10-26(11-13-27)9-7-17-6-4-5-8-22-17/h4-6,8,14H,7,9-13H2,1-3H3
Standard InChI Key UUTSLSCOYUMGTG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Introduction

Structural Overview

The compound consists of two primary functional groups:

  • Piperazine Moiety: The 4-[2-(2-pyridyl)ethyl]piperazino group introduces a flexible and biologically active scaffold. Piperazine derivatives are commonly used in pharmaceuticals due to their ability to interact with biological receptors.

  • Pyrazolo[3,4-b]pyridine Core: The 1,3,6-trimethyl substitution pattern on the pyrazolopyridine ring enhances its stability and modifies its electron density. This core structure is notable for its role in bioactive molecules with anti-inflammatory, antiviral, or anticancer properties.

The methanone linkage connects these two groups, providing a rigid framework that influences the compound's physicochemical properties.

General Synthetic Pathway

The synthesis of such compounds typically involves:

  • Step 1: Preparation of the pyrazolopyridine core through cyclization reactions using substituted hydrazines and pyridine derivatives.

  • Step 2: Functionalization of the piperazine group by introducing the 2-(2-pyridyl)ethyl substituent via alkylation reactions.

  • Step 3: Coupling of the two fragments using carbonylation or amidation reactions to form the methanone bridge.

Challenges in Synthesis

  • Regioselectivity during substitution on the pyrazolopyridine ring.

  • Stability of intermediates under reaction conditions.

  • Optimization of yields for pharmaceutical-grade purity.

Pyrazolopyridine Derivatives

Compounds containing the pyrazolo[3,4-b]pyridine framework have demonstrated:

  • Antiviral Activity: Effective against RNA viruses due to their ability to inhibit viral replication enzymes .

  • Anti-inflammatory Properties: Modulation of inflammatory pathways by targeting specific kinases or cytokines .

Piperazine Derivatives

The piperazine moiety in this compound contributes to:

  • Receptor Binding Affinity: Commonly seen in CNS-active drugs targeting serotonin or dopamine receptors .

  • Antimicrobial Activity: Broad-spectrum activity against bacterial and fungal strains .

Related Studies

  • 1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their substitution patterns and synthetic accessibility .

  • Piperazine derivatives with pyridine substitutions exhibit enhanced receptor-binding profiles and pharmacokinetics .

Potential Therapeutic Areas

  • Neurological disorders (e.g., anxiety, depression).

  • Infectious diseases (e.g., bacterial or viral infections).

  • Oncology (as kinase inhibitors).

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